Product packaging for 4-Bromo-2,6-difluoroiodobenzene(Cat. No.:CAS No. 160976-02-3)

4-Bromo-2,6-difluoroiodobenzene

Cat. No.: B060733
CAS No.: 160976-02-3
M. Wt: 318.88 g/mol
InChI Key: NLWAKVGODLJALJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoroiodobenzene is a useful research compound. Its molecular formula is C6H2BrF2I and its molecular weight is 318.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrF2I B060733 4-Bromo-2,6-difluoroiodobenzene CAS No. 160976-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWAKVGODLJALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382224
Record name 4-bromo-2,6-difluoroiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160976-02-3
Record name 4-bromo-2,6-difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-difluoro-2-iodobenzene
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 4-Bromo-2,6-difluoroiodobenzene

The construction of the this compound scaffold typically begins with a difluorinated aromatic compound. A common and effective precursor is 2,6-difluoroaniline (B139000). The synthesis involves a stepwise introduction of the bromine and iodine atoms.

One established method involves the direct bromination of the precursor. For instance, 4-Bromo-2,6-difluoroaniline (B33399) can be synthesized by treating 2,6-difluoroaniline with bromine in a suitable solvent like acetic acid. chemicalbook.com Following the successful bromination, the amino group of the resulting 4-Bromo-2,6-difluoroaniline serves as a handle for the introduction of iodine. This is typically achieved through a Sandmeyer-type reaction. The process involves the diazotization of the amine with a reagent like sodium nitrite (B80452) in an acidic medium (e.g., aqueous HCl), followed by treatment with an iodide source, such as potassium iodide (KI), to yield the final product. A similar multi-step pathway involving bromination followed by diazotization and iodination is used for the synthesis of the isomeric 4-bromo-2,5-difluoroiodobenzene (B180553) from 2,5-difluoroaniline. chemicalbook.com

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, pioneered by Gilman and coworkers, which established that aryl bromides can efficiently exchange with organolithium reagents. orgsyn.org This reaction is reversible, and the rate of exchange generally follows the trend I > Br > Cl. princeton.edu

In the context of synthesizing polyhalogenated aromatics, a halogen-metal exchange could potentially be employed to replace one halogen with another. For example, a precursor containing two bromine atoms could undergo a selective monolithiation followed by quenching with an iodine electrophile. However, for a molecule like this compound, direct sequential halogenation (as described in 1.1.1 and 1.1.3) is often more straightforward and provides better control over regioselectivity than a strategy relying on halogen exchange for the primary synthesis. The primary utility of halogen-metal exchange for this class of compounds lies in their derivatization rather than their initial synthesis. princeton.edu

The synthesis of asymmetrically substituted haloaromatics like this compound necessitates a sequential and controlled approach to halogenation. The order of introduction of the halogens is critical to the success of the synthesis.

A logical and commonly practiced sequence starts with the difluorinated precursor, 2,6-difluoroaniline. chemicalbook.comossila.com

Bromination: The first step is the regioselective bromination at the para-position relative to the activating amino group, yielding 4-bromo-2,6-difluoroaniline. chemicalbook.com The strong directing effect of the amine and the steric hindrance from the ortho-fluorine atoms favor this outcome.

Iodination via Diazonium Salt: The resulting aniline (B41778) is then converted into a diazonium salt. This intermediate is subsequently treated with a solution of potassium iodide, which displaces the diazonium group and installs the iodine atom at the desired position, completing the synthesis of this compound. chemicalbook.com This Sandmeyer-type reaction is a reliable method for introducing iodine onto an aromatic ring that already bears other functional groups.

This sequential protocol ensures high regiochemical fidelity, which is essential for producing the target isomer exclusively.

Derivatization from this compound in Complex Synthesis

The synthetic utility of this compound stems from the differential reactivity of its C-I and C-Br bonds. This allows it to be used as a versatile platform for introducing multiple, different substituents onto the aromatic ring through selective chemical transformations.

One of the most powerful strategies for derivatizing this compound is through the formation of organometallic intermediates, particularly via lithium-halogen exchange. This reaction allows for the creation of a nucleophilic aryl-lithium species that can then react with a wide variety of electrophiles.

The key to this strategy is the selective cleavage of one of the carbon-halogen bonds. Generally, the reactivity of aryl halides in lithium-halogen exchange reactions decreases in the order I > Br > Cl. princeton.edu This would suggest that the C-I bond would react preferentially. However, reaction conditions, including the choice of organolithium reagent and solvent, can significantly influence the outcome. For instance, studies on fluorinated bromobenzenes have shown that while lithium diisopropylamide (LDA) tends to remove the most acidic proton, butyllithium (B86547) in diethyl ether can achieve clean bromine-lithium exchange. This allows for precise control over which halogen is replaced. By carefully selecting the conditions, one can generate either an iodo-lithiated or a bromo-lithiated intermediate, which can then be used in subsequent reactions like arylation to form new C-C bonds. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. rsc.org this compound is an excellent substrate for these reactions due to the significant difference in reactivity between the C-I and C-Br bonds.

In nearly all palladium-catalyzed coupling reactions, the relative reactivity of aryl halides follows the order C-I > C-Br >> C-Cl. uwindsor.ca This predictable reactivity profile allows for highly selective, stepwise functionalization of this compound. For example, in a Suzuki-Miyaura coupling, the C-I bond can be selectively coupled with an organoboron reagent, leaving the C-Br bond intact for a subsequent, different coupling reaction. libretexts.orgyoutube.com This powerful strategy enables the efficient and controlled synthesis of complex, unsymmetrically substituted biaryls and other conjugated systems. A wide range of palladium catalysts, ligands, and bases can be employed to facilitate these transformations. researchgate.netyoutube.comresearchgate.netnih.gov

Synthesis of Specialized Organic Building Blocks (e.g., Nitriles, Azobenzenes)

Synthesis of Nitriles:

The transformation of aryl halides into nitriles, a process known as cyanation, is a fundamental reaction in organic synthesis. The resulting benzonitriles are key intermediates for pharmaceuticals, agrochemicals, and dyes. In the context of this compound, the primary focus is on converting it to 4-bromo-2,6-difluorobenzonitrile (B47616).

One documented method involves a two-step process starting from 3,5-difluorobromobenzene. google.com This precursor is first converted to 4-bromo-2,6-difluorobenzaldehyde. The subsequent step involves the reaction of this aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of formic acid, which acts as both a solvent and a dehydrating agent. google.com The reaction mixture is refluxed for 10 hours to yield 4-bromo-2,6-difluorobenzonitrile. google.com This method reports a yield of greater than or equal to 80%, with the final product being a white, plate-like crystalline solid with a purity of over 99.5% as determined by gas chromatography. google.com

Another synthetic approach to 4-bromo-2,6-difluorobenzonitrile starts from 4-bromo-2,6-difluorobenzamide (B1444744). chemicalbook.com The dehydration of the benzamide (B126) intermediate is achieved using cyanuric chloride in N,N-dimethylformamide (DMF) at 0°C. chemicalbook.com This reaction proceeds over 3 hours and, after workup, provides 4-bromo-2,6-difluorobenzonitrile in a high yield of 86.9%. chemicalbook.com

The palladium-catalyzed cyanation of aryl halides is a more modern and widely applicable method. nih.govnih.gov While specific examples starting directly from this compound are not detailed in the provided search results, the general principles apply. These reactions typically employ a palladium catalyst and a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than other cyanide reagents. nih.govnih.govresearchgate.net The reaction conditions, including the choice of ligand, solvent, and temperature, are crucial for achieving high yields and can be tailored for specific substrates. nih.govnih.govthieme-connect.de

Interactive Data Table: Synthesis of 4-Bromo-2,6-difluorobenzonitrile

Starting MaterialReagentsSolventReaction ConditionsYieldReference
4-Bromo-2,6-difluorobenzaldehydeHydroxylamine hydrochlorideFormic AcidReflux, 10 hours≥ 80% google.com
4-Bromo-2,6-difluorobenzamideCyanuric chlorideDMF0°C, 3 hours86.9% chemicalbook.com

Synthesis of Azobenzenes:

Azobenzenes are a class of compounds characterized by a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. They are known for their photochromic properties, making them valuable in the development of molecular switches and light-responsive materials. nih.govrsc.orgbohrium.com The synthesis of azobenzenes can be achieved through several methods, including the Mills reaction and oxidative coupling of anilines. rsc.orgbohrium.comresearchgate.net

A specific example involving a derivative of the target compound is the synthesis of trans-1-(4-bromo-2,6-difluorophenyl)-2-(2,6-difluorophenyl)diazene. nih.gov This unsymmetrical azobenzene (B91143) was prepared according to literature procedures, yielding a deep-red crystalline solid in 76% yield. nih.gov This highlights the utility of bromo- and fluoro-substituted phenyl rings in constructing complex azobenzene structures.

Furthermore, symmetrical azobenzenes can also be synthesized. For instance, trans-1,2-bis(4-bromo-2,6-difluorophenyl)diazene has been prepared. nih.gov This compound, containing two bromo-substituted rings, serves as a building block for creating crosslinkers through cross-coupling reactions. nih.gov

The general synthesis of azobenzenes often involves the reaction of an aromatic nitroso derivative with an aniline (Mills reaction) or the oxidative coupling of anilines. rsc.orgbohrium.comresearchgate.net For example, 4,4'-dibromoazobenzene (B73510) has been prepared from 4-bromoaniline (B143363) using potassium permanganate (B83412) (KMnO₄) supported on iron(II) sulfate (B86663) (FeSO₄) as the oxidant. bilpubgroup.com This reaction is carried out under reflux in dichloromethane. bilpubgroup.com

While direct synthesis of an azobenzene from this compound is not explicitly detailed, its derivative, 4-bromo-2,6-difluoroaniline, is a commercially available and logical precursor for such a synthesis. sigmaaldrich.com This aniline could undergo oxidative coupling or react with a suitable nitrosobenzene (B162901) derivative to form the corresponding azobenzene.

Interactive Data Table: Synthesis of Fluorinated Azobenzenes

ProductPrecursorsYieldAppearanceReference
trans-1-(4-bromo-2,6-difluorophenyl)-2-(2,6-difluorophenyl)diazeneNot specified76%Deep-red crystalline solid nih.gov
trans-1,2-bis(4-bromo-2,6-difluorophenyl)diazeneNot specifiedNot specifiedNot specified nih.gov
trans-1,2-bis(2,6-difluorophenyl)diazeneNot specified79%Deep-red needle crystals nih.gov

Mechanistic Investigations of 4 Bromo 2,6 Difluoroiodobenzene Reactivity

Electronic and Steric Influences of Halogen Substituents on Reactivity

The reactivity of 4-bromo-2,6-difluoroiodobenzene is a direct consequence of the interplay between the electronic and steric effects of its halogen substituents. The highly electronegative fluorine atoms, the moderately electronegative bromine atom, and the large, polarizable iodine atom each contribute to the molecule's chemical behavior.

Impact on Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The generally accepted mechanism involves a two-step process: nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. libretexts.org

In this compound, the two fluorine atoms, being the most electronegative halogens, exert a strong electron-withdrawing inductive effect. This effect is most pronounced at the ortho and para positions. This electronic influence makes the aromatic ring more susceptible to nucleophilic attack. Substituents in the meta positions have a much smaller impact on the reactivity of aryl halides. libretexts.org The unique structure of this compound allows it to participate in various reactions, including nucleophilic substitution. chemicalbook.com

Role in Facilitating Electrophilic Reactions

While the electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution, these reactions can still occur. masterorganicchemistry.com Electrophilic aromatic substitution involves the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Halogens are generally considered ortho-, para-directors in electrophilic aromatic substitution reactions. However, the strong inductive effect of the two fluorine atoms and the bromine atom deactivates the ring, making these reactions less favorable compared to non-halogenated analogs. The interplay of the directing effects of the three different halogens can lead to complex product mixtures, though steric hindrance from the bulky iodine atom can also influence regioselectivity.

Effects on Reactivity Profile Compared to Non-Halogenated Analogs

The presence of three halogen atoms on the benzene (B151609) ring dramatically alters the reactivity of this compound compared to non-halogenated analogs like iodobenzene (B50100). The cumulative electron-withdrawing effect of the halogens makes the aromatic ring significantly more electron-deficient. This enhanced electrophilicity is a key factor in its utility in forming halogen-bonding complexes, which can facilitate the activation of carbon-halogen bonds. nih.gov

For instance, the reaction of this compound with a nucleophile is expected to be significantly faster than that of iodobenzene due to the stabilizing effect of the fluorine and bromine atoms on the intermediate Meisenheimer complex. Conversely, electrophilic substitution reactions would be considerably slower.

Bond Activation and Transformation Studies

The presence of three distinct carbon-halogen bonds (C-Br, C-F, C-I) in this compound provides multiple sites for selective bond activation and functionalization. The differing strengths and reactivities of these bonds allow for controlled, stepwise modifications of the molecule.

Carbon-Halogen Bond Reactivity (C-Br, C-F, C-I)

The reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl > C-F, with the C-I bond being the weakest and most easily cleaved. nju.edu.cn This trend is a result of decreasing bond dissociation energy down the halogen group.

Carbon-Iodine (C-I) Bond: The C-I bond is the most reactive of the three carbon-halogen bonds in this compound. It is readily activated in various transformations, including cross-coupling reactions and halogen-metal exchange. chemicalbook.com DFT calculations have shown that the reaction barrier for the activation of a C-I bond is significantly lower than for C-Br or C-Cl bonds. nju.edu.cn

Carbon-Bromine (C-Br) Bond: The C-Br bond is stronger than the C-I bond but still susceptible to activation under appropriate conditions. Its reactivity allows for sequential functionalization after the C-I bond has been selectively reacted.

Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest of the carbon-halogen bonds and is generally the least reactive. Its activation typically requires harsh reaction conditions or specialized catalysts.

This differential reactivity allows for a high degree of control in synthetic sequences.

Regioselectivity in Halogen Exchange and Functionalization Reactions

The distinct reactivities of the C-I, C-Br, and C-F bonds enable regioselective transformations. Halogen-metal exchange reactions, for example, can be controlled to occur at a specific position. Studies on related dibromoarenes have shown that the use of reagents like isopropylmagnesium chloride can lead to highly regioselective halogen-metal exchange, favoring the more sterically accessible or electronically activated position. organic-chemistry.org

In the case of this compound, the C-I bond is the primary site for initial functionalization due to its lower bond strength. Subsequent reactions can then be directed towards the C-Br bond. This regioselectivity is crucial for the synthesis of complex, highly substituted aromatic compounds. For example, a method for preparing 4-bromo-2,6-difluorobenzoic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, demonstrating regioselective lithiation. google.com

Below is an interactive table summarizing the properties of the halogen substituents and their impact on reactivity.

Advanced Applications in Organic Synthesis Research

Role as a Versatile Building Block for Diverse Molecular Architectures

The utility of 4-bromo-2,6-difluoroiodobenzene stems from the differential reactivity of its carbon-halogen bonds. In metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference enables chemists to perform sequential, site-selective modifications, using the iodo group as a handle for the first coupling reaction while leaving the bromo group intact for a subsequent transformation. This stepwise functionalization is fundamental to its role as a versatile scaffold. ossila.com

Construction of Fluorinated Aromatic Systems

The presence of fluorine atoms on the aromatic ring is a key feature of this compound. Fluorinated organic compounds often exhibit unique physical, chemical, and physiological properties due to the high electronegativity and small atomic radius of fluorine. alfa-chemistry.com In the context of molecular construction, the two fluorine atoms in this compound are not typically displaced but serve to modulate the electronic characteristics of the benzene (B151609) ring. They are powerfully electron-withdrawing, which influences the reactivity of the other positions and tunes the electronic properties (such as the HOMO/LUMO energy levels) of the final molecular product. ossila.com This electronic tuning is critical in the development of advanced materials. The compound serves as a foundational component for synthesizing larger, complex fluorinated aromatic systems where the fluorine atoms are integral to achieving desired performance characteristics.

Incorporation into Biologically Active Scaffolds

Fluorinated compounds are of widespread interest in medicinal chemistry and are integral to numerous pharmaceuticals. alfa-chemistry.com The 4-bromo-2,6-difluorophenyl motif can be incorporated into larger molecules to create novel, biologically active scaffolds. While direct applications of this compound in drug synthesis are specific to proprietary research, the value of halogenated aromatics as building blocks for potent enzyme inhibitors is well-established. nih.gov For instance, bromophenol derivatives have been designed and synthesized to act as inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic therapies. nih.gov The synthetic versatility of this compound allows it to serve as a starting point for generating libraries of complex molecules for screening and development in drug discovery programs.

Synthesis of Conjugated Systems and Functional Materials Precursors

The ability to selectively functionalize this compound at the iodine and bromine positions makes it an ideal precursor for creating extended conjugated systems. These systems are the basis for a wide range of functional organic materials used in modern electronics.

Oligophenyl Synthesis for Organic Semiconductors

Research into organic semiconductors has identified selectively fluorinated oligophenyls as promising materials. The degree and position of fluorination can be used to fine-tune optoelectronic properties and enhance charge mobility. rsc.org this compound is a key intermediate in the synthesis of oligophenyls containing 2,6-difluorophenyl units. rsc.org In a typical synthetic sequence, the more reactive C-I bond is used in a palladium-catalyzed Suzuki coupling reaction to form a biphenyl (B1667301) intermediate, leaving the C-Br bond available for further extension of the oligomer chain. rsc.org This strategy has been successfully employed to create precisely structured 2,6-difluorinated biphenyls, terphenyls, and quaterphenyls. rsc.org The introduction of the 2,6-difluorophenyl group has been shown to result in materials with high melting points and molecular dipoles aligned along the oligomer's main axis. rsc.org

Table 1: Application of this compound in Oligophenyl Synthesis

Reaction Step Reactants Catalyst/Conditions Product Application Reference
Suzuki Coupling This compound and a boronic ester Pd(PPh₃)₄, K₂CO₃, H₂O/1,4-dioxane Synthesis of 2,6-difluorinated oligophenyls rsc.org

Precursors for Optoelectronic Materials (e.g., OLEDs, Photoactive Compounds)

The 4-bromo-2,6-difluoro- structural unit is a valuable component in materials designed for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com The fluorine atoms help to adjust the energy levels of the molecular orbitals, a critical factor for optimizing performance in these devices. ossila.com For example, conjugated triarylamines synthesized from the related compound 4-bromo-2,6-difluoroaniline (B33399) are used as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com The synthetic accessibility provided by this compound allows for the systematic development of new photoactive and light-emitting compounds where the electronic properties are carefully controlled through fluorination and extension of conjugation.

Development of Novel Reagents and Catalysts from this compound Derivatives

Beyond its role as a structural building block, derivatives of this compound are candidates for the development of novel reagents and catalysts. The presence of the iodo group allows for its potential conversion into a hypervalent iodine center, which could yield a new class of fluorinated and brominated oxidation or transfer reagents with unique reactivity profiles.

Furthermore, the compound serves as a scaffold for synthesizing complex ligands for metal catalysis. The iodo and bromo positions can be transformed into coordinating groups, such as phosphines or amines, through established synthetic routes. The resulting ligands would feature the 2,6-difluoro substitution pattern, which would sterically and electronically influence the behavior of the metal center to which it is bound. Its demonstrated utility in palladium-catalyzed reactions underscores its compatibility with modern catalytic systems, making it a promising platform for designing next-generation ligands and catalysts for challenging chemical transformations. rsc.org

Table 2: Mentioned Compound Names

Compound Name CAS Number Molecular Formula
This compound 160976-02-3 C₆H₂BrF₂I
4-Bromo-2,6-difluoroaniline 67567-26-4 C₆H₄BrF₂N
3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol Not specified in source C₂₀H₁₉Br₃O₅
Palladium(0) tetrakis(triphenylphosphine) 14221-01-3 C₇₂H₆₀P₄Pd
Potassium Carbonate 584-08-7 K₂CO₃

Research in Materials Science and Optoelectronics

Engineering of Organic Semiconductors with Tuned Charge Mobilities

There is no available information detailing the use of 4-Bromo-2,6-difluoroiodobenzene as a precursor or component in the engineering of organic semiconductors with tuned charge mobilities.

Design Principles for Selectively Fluorinated Oligophenyls

Information regarding the specific design principles for selectively fluorinated oligophenyls derived directly from this compound is not available in the current body of scientific literature.

Correlation of Molecular Structure with Electronic Properties

A direct correlation between the molecular structure of oligophenyls synthesized from this compound and their electronic properties has not been documented in the researched sources.

Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

There are no specific studies or data supporting the application of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs) or solar cells. Research in this area often focuses on other derivatives of fluorinated benzenes.

Hole-Transporting Materials Development

The development of hole-transporting materials is a critical area in perovskite solar cell and OLED research. nih.govresearchgate.netrsc.orgdyenamo.se These materials are essential for efficiently extracting and transporting positive charge carriers (holes) to the electrode. mdpi.com However, there is no literature that specifically mentions or details the synthesis or use of this compound in the creation of hole-transporting materials.

Photo-Switching Materials and Advanced Sensors

Photo-switching molecules, which can reversibly change their properties upon light irradiation, are of interest for applications like data storage and sensors. frontiersin.orgresearchgate.net While fluorinated azobenzenes and other photochromic compounds are actively studied, there is no information available on the development of photo-switching materials or advanced sensors derived from this compound.

Explorations in Medicinal and Biological Chemistry

Design and Synthesis of Potential Pharmaceutical Intermediates

The strategic importance of 4-Bromo-2,6-difluoroiodobenzene lies in its role as a versatile scaffold for the synthesis of complex organic molecules that serve as intermediates in the pharmaceutical industry. Chemical suppliers recognize its value as a building block for drug discovery and the synthesis of active pharmaceutical ingredients. buyersguidechem.comscribd.comkeyingchem.combuyersguidechem.com

Structural Modification for Drug Candidate Development

The inherent reactivity of the carbon-iodine and carbon-bromine bonds in this compound allows for selective functionalization through various cross-coupling reactions. This enables medicinal chemists to introduce a wide array of substituents and construct molecular frameworks with desired pharmacological properties.

One notable application is its use as a raw material in the synthesis of a novel ortho-fluoroazobenzene, specifically methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate. fluoromart.com This photoactive compound holds potential for applications in advanced drug delivery systems, where light could be used to control the release of a therapeutic agent. fluoromart.com

Furthermore, this compound serves as a key starting material for the preparation of 4-bromo-2,6-difluorobenzonitrile (B47616). fluoromart.com This nitrile derivative is a crucial intermediate in the synthesis of various compounds, including those with applications in liquid crystals. fluoromart.com The ability to readily convert the bromo and iodo groups into other functionalities provides a powerful tool for generating libraries of compounds for drug screening and lead optimization.

The biological activity of compounds derived from similar structures underscores the potential of this compound in drug development. For instance, the related compound 4-bromo-2,6-difluorobenzamide (B1444744) has shown promise as an antibacterial and antifungal agent. This suggests that derivatives of this compound could be explored for similar antimicrobial activities.

Investigation of Interactions with Biomolecules

While direct studies on the interaction of this compound with biomolecules are not extensively documented, research on its close derivatives provides valuable insights into its potential biological activity. The biological effects of small molecules are often predicated on their ability to interact with specific proteins and enzymes.

For example, studies on 4-bromo-2,6-difluorobenzamide have revealed its capacity to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications. This inhibition is thought to occur through interactions with the enzyme's active site. Moreover, this derivative has been identified as a competitive inhibitor of enzymes such as cytochrome P450, a critical family of enzymes involved in drug metabolism.

The mechanism of action for the antifungal and antibacterial effects of 4-bromo-2,6-difluorobenzamide is believed to involve the formation of hydrogen bonds with succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This interaction disrupts the enzyme's function, ultimately leading to cell death. These findings suggest that molecules synthesized from this compound could be designed to target specific biomolecular pathways, offering a rational approach to drug design.

Utility in Fluorescent Probes and Imaging Agents Research

The unique photophysical properties that can be imparted to molecules derived from this compound make it a compound of interest in the development of fluorescent probes and imaging agents. While direct applications are still emerging, its use in synthesizing photoactive compounds points to its potential in this area. fluoromart.com

The synthesis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, a photoactive molecule, from this compound is a pertinent example. fluoromart.com Photoactive compounds are fundamental to the design of fluorescent probes that can be used for advanced sensing and molecular switching, which are key functionalities in bioimaging. fluoromart.com The strategic placement of fluorine atoms can also enhance the photophysical properties and metabolic stability of fluorescent dyes, making fluorinated scaffolds like this compound attractive starting materials.

Computational and Theoretical Chemistry Insights

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways of halogenated aromatic compounds. These studies provide deep insights into the energetic and structural aspects of reactions that are often difficult to discern through experimental means alone.

Density Functional Theory (DFT) for Halogen Dance and Exchange Reactions

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring, often catalyzed by a strong base. wikipedia.org This rearrangement typically proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.org While direct DFT studies on 4-Bromo-2,6-difluoroiodobenzene are not extensively documented in publicly available literature, the well-established principles from studies on similar molecules, such as bromothiophenes and other polyhalogenated benzenes, provide a robust framework for understanding its behavior. ias.ac.inwhiterose.ac.uk

DFT calculations have been instrumental in mapping out the potential energy surfaces for these reactions. nih.gov For instance, studies on bromothiophenes using the DFT-Cam-B3LYP functional with the LANL2DZ basis set have successfully identified and characterized the transition states involved in the halogen migration. ias.ac.in These computational models suggest that the reaction mechanism can be intricate, involving iodo-bridged transition states in the case of iodobenzene (B50100) derivatives. researchgate.net The presence of multiple halogens, as in this compound, introduces additional complexity due to the potential for various deprotonation sites and competing migration pathways for both bromine and iodine. The fluorine atoms, being highly electronegative, are not expected to migrate but significantly influence the acidity of the ring protons and the stability of anionic intermediates.

The general mechanism, as elucidated by DFT, often involves the formation of a lithiated intermediate, which then engages in a halogen exchange with another molecule of the starting material. wikipedia.orgwhiterose.ac.uk This process can lead to a cascade of reactions, resulting in a mixture of isomers. ias.ac.in The regioselectivity of the halogen dance is a key aspect that DFT can help predict by comparing the energies of the various possible intermediates and transition states.

Transition State Analysis and Energy Landscapes

In the context of related halogenated compounds, two main types of transition states have been identified for the lithium-halogen exchange step: a four-center type and an S_N2 type. whiterose.ac.uk The S_N2-type transition states, where the lithium atom is coordinated between the two exchanging halogen atoms, have been found to be energetically more favorable, with lower activation barriers. whiterose.ac.uk In some cases, these steps are even predicted to be barrierless, with submerged transition states. whiterose.ac.uk

The energy landscape for the halogen dance of a molecule like this compound would be a complex tapestry of minima, corresponding to the various isomers and intermediates, connected by transition states. The relative energies of these species, as calculated by DFT, determine the thermodynamic and kinetic favorability of different reaction pathways. For example, the most stable isomer is the one with the lowest energy on the potential energy surface. The reaction rate is governed by the height of the energy barriers between the reactant and the transition state. Computational studies on bromobenzene (B47551) derivatives have proposed detailed mechanistic pathways involving both isomerization and disproportionation, highlighting the comprehensive picture that can be built from analyzing the energy landscape. beilstein-archives.orgresearchgate.net

Molecular Modeling and Electronic Property Prediction

Beyond reaction mechanisms, computational modeling is a powerful tool for predicting the intrinsic electronic properties of molecules. These predictions are crucial for designing new materials with tailored functionalities, such as organic semiconductors.

Charge Transport Properties in Crystalline Phases

The ability of a material to transport electrical charge is fundamental to its application in electronic devices. For organic materials, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules in the crystalline solid state. The efficiency of this process is influenced by several factors, including the electronic coupling between molecules and the reorganization energy of the individual molecules.

Theoretical studies on halogenated organic semiconductors have shown that the introduction of halogen atoms can significantly impact charge transport properties. researchgate.netarxiv.org Halogenation can affect molecular packing in the crystal, which in turn influences the electronic coupling. Furthermore, the electronic nature of the halogen substituents can alter the frontier molecular orbital (HOMO and LUMO) energy levels. researchgate.net

Studies on halogenated derivatives of other organic semiconductors have shown that fluorination can sometimes lead to a lower electron mobility compared to chlorination or bromination, despite similar packing structures. arxiv.org This has been attributed to the strong electron-withdrawing nature of fluorine, which can reduce the electronic transfer integrals and increase the reorganization energy. arxiv.org The presence of the heavier halogens, bromine and iodine, in this compound could lead to interesting and potentially useful charge transport characteristics, but detailed computational studies would be needed to quantify these properties.

Molecular Dipole and Quadrupole Moment Calculations

The molecular dipole and quadrupole moments are fundamental electronic properties that describe the distribution of charge within a molecule. These moments play a crucial role in intermolecular interactions, influencing properties such as solubility, boiling point, and the packing of molecules in the crystalline state.

For this compound, the presence of multiple halogen atoms with differing electronegativities and sizes will result in a complex charge distribution and, consequently, non-zero dipole and quadrupole moments. The two fluorine atoms, being highly electronegative, will draw electron density towards themselves. The bromine and iodine atoms, while also electronegative, are more polarizable.

Emerging Research Avenues and Future Prospects

Untapped Synthetic Potential and Methodological Development

The unique structural arrangement of 4-Bromo-2,6-difluoroiodobenzene, featuring three different halogen atoms (bromine, fluorine, and iodine) on a benzene (B151609) ring, presents a fertile ground for synthetic innovation. chemicalbook.com The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, allowing for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity enables the programmed introduction of diverse substituents, paving the way for the construction of complex, highly functionalized aromatic structures.

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective transformations at the C-I position while leaving the C-Br bond intact for subsequent reactions. This untapped potential is particularly evident in the context of well-established cross-coupling methodologies that could be applied to this substrate.

Table 1: Potential Cross-Coupling Reactions for Stepwise Functionalization

Cross-Coupling ReactionReactive Site (1st Reaction)Potential Coupling PartnerResulting IntermediateReactive Site (2nd Reaction)Potential Coupling PartnerFinal Product Moiety
Suzuki CouplingC-IAryl/Vinyl Boronic Acids4-Bromo-2,6-difluoro-1-aryl/vinyl-benzeneC-BrDifferent Aryl/Vinyl Boronic AcidsAsymmetrically substituted bi- or terphenyls
Sonogashira CouplingC-ITerminal Alkynes4-Bromo-1-alkynyl-2,6-difluorobenzeneC-BrDifferent Terminal AlkynesDi-alkynylated benzene derivatives
Buchwald-Hartwig AminationC-IAminesN-(4-Bromo-2,6-difluorophenyl)amineC-BrDifferent AminesAsymmetric diamino-substituted benzenes
Stille CouplingC-IOrganostannanes4-Bromo-2,6-difluoro-1-organo-benzeneC-BrDifferent OrganostannanesComplex substituted aromatic cores

This selective, one-pot, or stepwise functionalization strategy is a powerful tool for creating novel molecular architectures that are not easily accessible through other synthetic routes. The development of new catalytic systems optimized for such selective transformations on polyhalogenated substrates like this compound remains an active area of research. Future methodological developments could focus on enhancing the selectivity and efficiency of these reactions, potentially at lower catalyst loadings or under milder conditions, further broadening the synthetic utility of this versatile building block.

Advanced Applications in Smart Materials and Sensing Technologies

The exploration of this compound and its derivatives in the realm of "smart" materials and advanced sensing technologies is a promising and rapidly developing field. The inherent properties of the fluorinated benzene core, combined with the functionalities that can be introduced via its halogen "handles," make it an attractive platform for designing materials with tunable optical, electronic, and responsive properties.

One of the most direct applications lies in the synthesis of photoresponsive materials. For instance, this compound serves as a key starting material for the creation of novel ortho-fluoroazobenzenes. fluoromart.com These molecules are known for their photo-induced structural reorganization, a property that is fundamental to their use in applications such as: fluoromart.com

Advanced Sensors: The conformational change upon light irradiation can be harnessed to detect specific analytes or changes in the environment.

Data Storage: The two distinct isomers can represent binary states (0 and 1), forming the basis for optical data storage systems.

Molecular Switches: The reversible isomerization allows for the light-controlled switching of material properties.

Furthermore, this compound is a valuable precursor for the synthesis of liquid crystalline compounds. fluoromart.com The rigidity of the difluorinated phenyl ring, combined with the potential to introduce mesogenic (liquid crystal-inducing) groups at the bromo and iodo positions, allows for the design of new liquid crystal materials. A related compound, 1-bromo-2,6-difluoro-4-iodobenzene, has been identified as a dielectric liquid with optical anisotropy, suitable for use in liquid crystal compositions. cymitquimica.com The properties of such materials are critical for display technologies and optical communication systems.

Table 2: Potential Applications in Smart Materials and Sensing

Application AreaKey Property Derived from this compoundExample of Resulting Material/Technology
Smart Materials Precursor to liquid crystalsHigh-performance liquid crystal displays (LCDs)
Building block for photochromic moleculesLight-addressable data storage, smart windows
Sensing Technologies Platform for photoactive sensor moleculesOptical sensors for chemical or biological analytes
Core for fluorescent probesBio-imaging and environmental monitoring

The future prospects in this domain involve the strategic design and synthesis of more complex derivatives. By carefully selecting the functional groups to be introduced through cross-coupling reactions, researchers can fine-tune the material's response to external stimuli such as light, temperature, or the presence of specific chemicals. This opens up possibilities for creating highly specialized sensors, actuators, and adaptive materials with unprecedented levels of control and functionality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2,6-difluoroiodobenzene, and how can purity be validated?

  • Methodological Answer : The synthesis typically begins with 1-bromo-3,5-difluorobenzene as an upstream precursor, followed by regioselective iodination. Purification via column chromatography is recommended, with purity validation using high-performance liquid chromatography (HPLC) (>97.0% HLC) or gas chromatography (GC) (>95.0% GC) . Storage at 2–8°C in sealed containers ensures stability and minimizes decomposition .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and bromine substituents deactivate the benzene ring, directing iodination to the para position. This electronic profile facilitates Suzuki-Miyaura couplings, where the iodine atom acts as a leaving group. Kinetic studies using ¹⁹F NMR can monitor reaction progress .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound is classified as hazardous (Xi – irritant) with risk codes R36/37/38 (irritates eyes, respiratory system, and skin). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes (S26) and wear protective clothing (S36) .

Q. What analytical techniques are best suited for characterizing derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (mean C–C bond length 0.004 Å) resolves structural ambiguities, while mass spectrometry (MW 318.89) and FT-IR confirm functional groups. Differential scanning calorimetry (DSC) can assess thermal stability (melting point 40–41°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density maps (InChI: 1/C6H2BrF2I). Experimental validation via competitive reactions with Pd catalysts (e.g., Buchwald-Hartwig amination) can optimize selectivity .

Q. What strategies mitigate halogen-exchange side reactions during metal-catalyzed transformations?

  • Methodological Answer : Using bulky ligands (e.g., XPhos) suppresses undesired halogen scrambling. Kinetic studies under inert atmospheres (Ar/N₂) and low temperatures (0–5°C) minimize side reactions. Post-reaction analysis with GC-MS identifies byproducts .

Q. How does steric hindrance from fluorine substituents affect crystallization outcomes?

  • Methodological Answer : Fluorine’s small size and high electronegativity promote dense crystal packing (density 2.342 g/cm³). Slow evaporation from polar aprotic solvents (e.g., DMF) yields high-quality crystals. Hirshfeld surface analysis quantifies intermolecular interactions .

Q. Can computational methods predict the compound’s behavior in photophysical applications?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulates UV-Vis spectra (λmax ~270 nm) and excited-state dynamics. Solvatochromic shifts in solvents like THF or hexane correlate with calculated dipole moments .

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4-Bromo-2,6-difluoroiodobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.